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Compound of Interest

Compound Name: 2',6'-Dimethoxyacetophenone

Cat. No.: B105267 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2',6'-
Dimethoxyacetophenone (CAS No. 2040-04-2), a key chemical intermediate in various

synthetic applications. The data presented herein, including Nuclear Magnetic Resonance

(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is intended for researchers,

scientists, and professionals in drug development and analytical chemistry.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectral data for 2',6'-
Dimethoxyacetophenone.

Table 1.1: ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.29 t, J=8.4 Hz 1H H-4'

6.58 d, J=8.4 Hz 2H H-3', H-5'

3.84 s 6H -OCH₃

2.47 s 3H -COCH₃
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Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 1.2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

203.4 C=O

157.9 C-2', C-6'

131.1 C-4'

114.7 C-1'

103.9 C-3', C-5'

55.9 -OCH₃

32.5 -COCH₃

Solvent: CDCl₃, Instrument Frequency: 100 MHz

Table 1.3: IR Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment

~2950 Medium C-H stretch (aromatic)

~2850 Medium C-H stretch (aliphatic)

~1700 Strong C=O stretch (ketone)[1]

~1600, ~1480 Medium-Strong C=C stretch (aromatic ring)

~1250 Strong C-O stretch (aryl ether)

~1100 Strong C-O stretch (aryl ether)

Note: The IR data is representative of substituted acetophenones and may vary slightly based

on the experimental conditions.

Table 1.4: Mass Spectrometry Data (Electron Ionization)
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m/z Relative Intensity (%) Proposed Fragment

180 45 [M]⁺

165 100 [M - CH₃]⁺

137 20 [M - COCH₃]⁺

107 15 [C₇H₇O]⁺

77 10 [C₆H₅]⁺

Experimental Protocols
The following sections detail generalized experimental methodologies for the acquisition of the

spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2',6'-Dimethoxyacetophenone (5-10 mg) is prepared in deuterated chloroform

(CDCl₃, ~0.6 mL). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra

are recorded on a 400 MHz spectrometer. For the ¹H NMR spectrum, 16 scans are typically

acquired with a relaxation delay of 1 second. For the ¹³C NMR spectrum, a larger number of

scans (e.g., 1024) is necessary to achieve a good signal-to-noise ratio, with a relaxation delay

of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small

amount of solid 2',6'-Dimethoxyacetophenone is finely ground with potassium bromide (KBr)

and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by

dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl

or KBr), and allowing the solvent to evaporate. The spectrum is recorded in the range of 4000-

400 cm⁻¹.

Mass Spectrometry (MS)
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Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI)

source. A small amount of the sample is introduced into the instrument, typically via a direct

insertion probe or after separation by gas chromatography. The sample is vaporized and then

bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged

fragments are accelerated and separated based on their mass-to-charge ratio (m/z). The

detector records the relative abundance of each fragment.

Visualizations
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Caption: General workflow for acquiring NMR, IR, and MS spectral data.
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Proposed Mass Spectrum Fragmentation of 2',6'-
Dimethoxyacetophenone

Proposed EI-MS Fragmentation of 2',6'-Dimethoxyacetophenone
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Caption: Proposed fragmentation pathway for 2',6'-Dimethoxyacetophenone in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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